Agn-PC-036F1O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-036F1O is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
The preparation of Agn-PC-036F1O involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Solid-phase reaction synthesis: This method requires high reaction temperatures and long reaction times. It is often used to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: This method can prepare high-purity powder but is less commonly used due to the expense and difficulty of obtaining raw materials.
Co-precipitation method: This method achieves molecular-level mixing and is simpler, reducing the calcination temperature required for powder synthesis.
Analyse Chemischer Reaktionen
Agn-PC-036F1O undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Agn-PC-036F1O has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It is being explored for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of various industrial materials and products
Wirkmechanismus
The mechanism of action of Agn-PC-036F1O involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-036F1O can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AGN-PC-0CUK9P: This compound shows high affinity for both RET and VEGFR2 receptors and is used in cancer research.
Decursin and Decursinol Angelate: These compounds are major chemicals in the alcoholic extracts of the root of Angelica gigas Nakai and have established anti-cancer activity.
This compound stands out due to its unique chemical structure and diverse range of applications across multiple scientific fields.
Eigenschaften
CAS-Nummer |
55493-64-6 |
---|---|
Molekularformel |
C13H16Cl4O2 |
Molekulargewicht |
346.1 g/mol |
IUPAC-Name |
2-but-2-en-2-yl-1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H16Cl4O2/c1-5-7(2)8-6-11(16)9(14)10(15)12(8,17)13(11,18-3)19-4/h5-6,9-10H,1-4H3 |
InChI-Schlüssel |
FKDDBMQLQHIRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C1=CC2(C(C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.